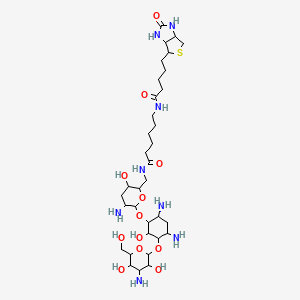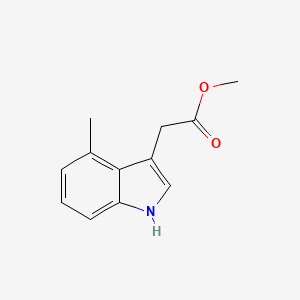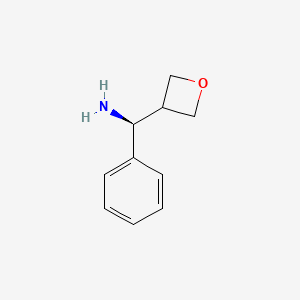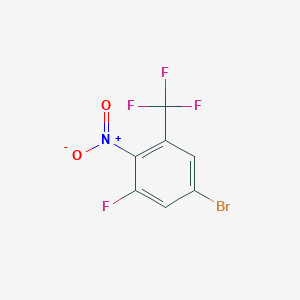
Biotinamidocaproate Tobramycin Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tobramicina Amida Biotinamidocaproato es un derivado biotinilado del antibiótico tobramicina. Este compuesto combina las propiedades antibióticas de la tobramicina con la biotinilación, lo que permite una unión específica a la estreptavidina o la avidina. Esta combinación única lo convierte en una herramienta valiosa en diversas aplicaciones bioquímicas y analíticas, particularmente en el campo de la proteómica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Tobramicina Amida Biotinamidocaproato típicamente implica la conjugación de la biotina a la tobramicina a través de un enlace amida. El proceso comienza con la activación de la biotina utilizando un reactivo de acoplamiento como sulfo-N-hidroxisuccinimida (Sulfo-NHS). La biotina activada luego se hace reaccionar con la tobramicina en condiciones suaves para formar el enlace amida .
Métodos de Producción Industrial: La producción industrial de Tobramicina Amida Biotinamidocaproato sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de sintetizadores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia del proceso de biotinilación .
Análisis De Reacciones Químicas
Tipos de Reacciones: Tobramicina Amida Biotinamidocaproato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, alterando sus propiedades.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de tobramicina biotinilados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
4. Aplicaciones en Investigación Científica
Tobramicina Amida Biotinamidocaproato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como sonda en diversos ensayos químicos para estudiar interacciones moleculares.
Biología: El compuesto se emplea en ensayos basados en biotina-estreptavidina para detectar y cuantificar biomoléculas.
Medicina: Se utiliza en ensayos de diagnóstico para detectar anticuerpos o antígenos específicos.
Industria: El compuesto se utiliza en el desarrollo de biosensores y otros dispositivos analíticos
Aplicaciones Científicas De Investigación
Biotinamidocaproate Tobramycin Amide has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical assays to study molecular interactions.
Biology: The compound is employed in biotin-streptavidin based assays for detecting and quantifying biomolecules.
Medicine: It is used in diagnostic assays to detect specific antibodies or antigens.
Industry: The compound is utilized in the development of biosensors and other analytical devices
Mecanismo De Acción
El mecanismo de acción de Tobramicina Amida Biotinamidocaproato involucra su doble funcionalidad:
Comparación Con Compuestos Similares
Tobramicina Amida Biotinamidocaproato se puede comparar con otros antibióticos biotinilados y moléculas biotiniladas:
Gentamicina Biotinilada: Similar a Tobramicina Amida Biotinamidocaproato, este compuesto combina las propiedades antibióticas de la gentamicina con la biotinilación.
Estreptomicina Biotinilada: Otro antibiótico biotinilado, utilizado en aplicaciones similares.
Proteínas Biotiniladas: Estos compuestos se utilizan en diversos ensayos bioquímicos para detectar y cuantificar proteínas.
Singularidad: La singularidad de Tobramicina Amida Biotinamidocaproato radica en su combinación de actividad antibiótica y biotinilación, lo que lo convierte en una herramienta versátil en aplicaciones tanto de investigación como industriales .
Propiedades
Fórmula molecular |
C34H62N8O12S |
|---|---|
Peso molecular |
807.0 g/mol |
Nombre IUPAC |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50) |
Clave InChI |
FRSAHHMPWJHCMY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)
![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12289992.png)
![2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose](/img/structure/B12290001.png)






